molecular formula C12H9ClN2 B1625322 3-Chloro-5,6-dihydrobenzo[h]cinnoline CAS No. 25823-50-1

3-Chloro-5,6-dihydrobenzo[h]cinnoline

Cat. No.: B1625322
CAS No.: 25823-50-1
M. Wt: 216.66 g/mol
InChI Key: AWCLLRQTVFHVBY-UHFFFAOYSA-N
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Description

3-Chloro-5,6-dihydrobenzo[h]cinnoline is a chlorinated derivative of the benzo[h]cinnoline scaffold, a bicyclic aromatic system comprising two fused benzene rings and two adjacent nitrogen atoms. The compound features a chlorine substituent at the 3-position and partial saturation at the 5,6-positions, distinguishing it from fully aromatic cinnolines. This structural modification enhances its electronic and steric properties, influencing reactivity, solubility, and biological interactions.

Cinnoline derivatives are pharmacologically significant, exhibiting antibacterial, antitumor, antifungal, and anti-inflammatory activities .

Properties

IUPAC Name

3-chloro-5,6-dihydrobenzo[h]cinnoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2/c13-11-7-9-6-5-8-3-1-2-4-10(8)12(9)15-14-11/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCLLRQTVFHVBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C3=CC=CC=C31)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60439993
Record name 3-Chloro-5,6-dihydrobenzo[h]cinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25823-50-1
Record name 3-Chloro-5,6-dihydrobenzo[h]cinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Phosphorus Oxychloride-Mediated Chlorination

The most widely documented method for synthesizing 3-Chloro-5,6-dihydrobenzo[h]cinnoline involves the chlorination of precursor pyridazinones using phosphorus oxychloride (POCl₃). This approach, adapted from protocols for analogous chlorinated heterocycles, proceeds via a two-step mechanism:

  • Precursor Activation : A 3(2H)-pyridazinone derivative is heated with excess phosphorus oxychloride at 80–85°C for 4–6 hours. The reaction replaces the hydroxyl group at the 3-position with a chlorine atom, forming the intermediate 3-chloropyridazine.
  • Cyclization and Reduction : The chlorinated intermediate undergoes cyclization under acidic conditions, followed by selective reduction of the benzo ring to yield the dihydrobenzo[c]cinnoline framework.

Optimized Conditions :

  • Temperature : 80–85°C
  • Reaction Time : 4–6 hours
  • Solvent : Solvent-free or toluene
  • Yield : 70–94%

A representative procedure from Contreras et al. (2001) demonstrates the synthesis of 3-chloro-4-isopropyl-6-phenylpyridazine, achieving a 94% yield after recrystallization in ethanol. This method’s reliability is offset by its use of corrosive reagents and high temperatures, necessitating careful handling.

One-Pot Reaction Protocols

One-pot strategies streamline synthesis by combining multiple steps into a single reaction vessel. For example, Coates et al. developed a one-pot condensation of glyoxylic acid derivatives with aryl ketones, followed by hydrazine cyclization, to generate substituted pyridazinones. Subsequent in situ chlorination with phosphorus oxychloride yields this compound precursors.

Advantages :

  • Reduced purification steps
  • Higher atom economy
  • Compatible with diverse substituents

Transition Metal-Catalyzed Approaches

Iridium-Catalyzed Annulation

Recent advances in C–H activation have enabled the use of iridium catalysts for constructing polycyclic frameworks. While direct studies on this compound are limited, analogous reactions employing (IrCp*Cl₂)₂ with silver hexafluoroantimonate (AgSbF₆) in 1,2-dichloroethane (DCE) at 100°C demonstrate high efficiency for annulated cinnolines.

Key Observations :

  • Catalyst : (IrCp*Cl₂)₂ (2 mol%)
  • Additive : AgSbF₆ (20 mol%)
  • Solvent : DCE
  • Yield : Up to 93% for related compounds

This method offers superior regioselectivity and milder conditions compared to traditional routes, though substrate scope limitations require further investigation.

Ruthenium-Catalyzed Methods

Ruthenium-based catalysts, such as [(p-cymene)RuCl₂]₂, have shown promise in mediating dehydrogenative coupling reactions. In one study, ruthenium catalysis facilitated the annulation of chlorobenzene derivatives with dihydrobenzo precursors, though yields remained moderate (40–66%).

Purification and Characterization Techniques

Recrystallization

Crude products are often purified via recrystallization using ethanol or isopropanol. For instance, 3-chloro-4-isopropyl-6-phenylpyridazine achieves 94% purity after recrystallization in ethanol.

Flash Chromatography

Flash chromatography with hexane-ethyl acetate gradients (4:1 to 1:1) effectively separates chlorinated byproducts. This method is critical for isolating isomers and ensuring >95% purity.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Advantages Limitations
POCl₃ Chlorination 80°C, 4–6 h, solvent-free 70–94% High yield, scalability Corrosive reagents, high temperature
Ir-Catalyzed Annulation 100°C, 14 h, DCE, (IrCp*Cl₂)₂/AgSbF₆ ≤93% Mild conditions, selectivity Limited substrate scope
Ru-Catalyzed Annulation 90°C, 40 h, t-BuOH, [(p-cymene)RuCl₂]₂ 40–66% Broad functional group tolerance Moderate yields

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5,6-dihydrobenzo[h]cinnoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

Structural Characteristics

The molecular formula of 3-Chloro-5,6-dihydrobenzo[h]cinnoline is C₁₂H₉ClN₂, with a molecular weight of 220.66 g/mol. The compound features a chloro substituent at the 3-position and a dihydrobenzo structure, which contributes to its unique chemical properties. Its structural resemblance to various bioactive molecules positions it as a candidate for further pharmacological exploration.

Biological Activities

Research indicates that compounds within the cinnoline family, including this compound, exhibit a broad spectrum of biological activities:

  • Antibacterial and Antifungal Properties : Cinnoline derivatives have shown promising antibacterial and antifungal activities against various strains. For instance, studies have demonstrated that chloro-substituted cinnolines possess significant activity against pathogens such as Staphylococcus aureus and Candida albicans .
  • Antimalarial Activity : Some derivatives have been evaluated for their efficacy against Plasmodium falciparum, indicating potential in treating malaria .
  • Anti-inflammatory Effects : The compound's structural features suggest it may inhibit inflammatory pathways, making it a candidate for treating conditions like chronic obstructive pulmonary disease (COPD) and rheumatoid arthritis .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
5,6-Dihydrobenzo[c]cinnolineLacks chlorine substituentExhibits similar biological activity but different potency
2-Amino-3-chloroquinolineContains an amino groupKnown for potent antibacterial properties
1-Methyl-2-chlorobenzothiazoleContains thiazole ringDisplays distinct antifungal activity
4-ChlorobenzylideneacetoneContains an α,β-unsaturated ketoneExhibits strong anti-inflammatory effects

This table highlights how variations in substituents and structural frameworks influence biological activities and applications.

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluating various cinnoline derivatives found that those with chloro substitutions exhibited enhanced antimicrobial properties compared to their non-chloro counterparts. These findings suggest that this compound could be an effective lead compound for developing new antimicrobial agents .
  • Cytotoxic Evaluation : Research on related dihydrobenzo[h]cinnoline derivatives indicated significant cytotoxicity against cancer cell lines. Compounds within this class demonstrated IC50 values below 5 μM, suggesting potential applications in cancer therapy .
  • PDE4 Inhibition : Some cinnoline derivatives have been identified as phosphodiesterase 4 (PDE4) inhibitors, which are crucial in regulating inflammatory responses. This mechanism presents opportunities for developing anti-inflammatory drugs targeting respiratory diseases .

Mechanism of Action

The mechanism of action of 3-Chloro-5,6-dihydrobenzo[h]cinnoline involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes and biological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzo[h]cinnoline Derivatives

3-(Benzylsulfanyl)-5,6-dihydrobenzo[h]cinnoline
  • Structure : Benzylsulfanyl group at position 3 (vs. chlorine in the target compound).
  • Molecular Formula : C₁₉H₁₆N₂S (Molar Mass: 304.41 g/mol) .
  • Sulfur’s electron-donating properties contrast with chlorine’s electronegativity, altering electronic distribution and reactivity.
8-Acetylamino-4,4a,5,6-tetrahydrobenzo[h]cinnolin-3(2H)-one
  • Structure: Acetylamino group at position 8, ketone at position 3, and additional saturation (tetrahydro vs. dihydro).
  • Pharmacology : Demonstrated antihypertensive and antiplatelet aggregation activities in preclinical studies .
  • Key Differences: The ketone group introduces hydrogen-bonding capability, enhancing interactions with biological targets like enzymes or receptors.

Analogous Scaffolds: Benzo[f]cinnolinones

  • Structure: 5,6-Dihydrobenzo[f]cinnolin-2(3H)-ones feature a ketone at position 2 and a fused benzene ring in the [f] configuration.
  • Pharmacology: Evaluated for hypotensive and antiaggregating activities, with efficacy comparable to benzo[h]cinnolinones .
  • Key Differences :
    • The [f] vs. [h] ring fusion alters the spatial arrangement of functional groups, impacting target selectivity.
    • Ketone at position 2 may confer greater polarity, reducing blood-brain barrier penetration compared to chloro derivatives.

Pharmacological and Physicochemical Data Table

Compound Molecular Formula Substituents Key Activities LogP (Predicted)
3-Chloro-5,6-dihydrobenzo[h]cinnoline C₁₂H₉ClN₂ Cl at C3 Under investigation ~3.2
3-(Benzylsulfanyl)-5,6-dihydrobenzo[h]cinnoline C₁₉H₁₆N₂S S-Benzyl at C3 Not reported ~4.1
8-Acetylamino-tetrahydrobenzo[h]cinnolin-3-one C₁₄H₁₅N₃O₂ Acetylamino at C8, ketone at C3 Antihypertensive, antiaggregating ~1.8
5,6-Dihydrobenzo[f]cinnolin-2-one C₁₁H₁₀N₂O Ketone at C2 Hypotensive, antiaggregating ~2.5

Key Research Findings

  • Activity Trade-offs : While chloro derivatives may exhibit superior metabolic stability, their environmental persistence raises ecological concerns .
  • Synthetic Flexibility: Modular synthesis routes allow for tailored substitutions (e.g., sulfanyl, amino, or ketone groups), enabling optimization of pharmacokinetic and safety profiles .

Biological Activity

3-Chloro-5,6-dihydrobenzo[h]cinnoline is a heterocyclic compound with the molecular formula C12H9ClN2 and a molecular weight of 216.67 g/mol. It is derived from the cinnoline scaffold, which is known for its diverse pharmacological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anti-inflammatory domains.

The synthesis of this compound typically involves the chlorination of 5,6-dihydrobenzo[h]cinnolin-3(2H)-one. A common method includes heating the precursor compound with phosphorus (III) oxychloride at elevated temperatures. The unique chlorine atom in its structure enhances its reactivity and biological activity compared to related compounds like cinnoline and quinoline.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of cinnoline compounds can effectively inhibit various bacterial strains, including:

  • Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
  • Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
  • Fungi : Candida albicans, Aspergillus niger

For instance, a study reported that halogen-substituted cinnoline derivatives demonstrated potent activity against these pathogens at lower concentrations compared to standard drugs .

Anti-inflammatory Properties

In addition to antimicrobial effects, this compound has been investigated for its anti-inflammatory potential. Compounds with similar structures have shown efficacy in inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. This inhibition may lead to reduced inflammation without significant gastric side effects, making it a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The chlorine atom enhances the compound's binding affinity to various receptors and enzymes, potentially modulating their activity and influencing cellular pathways associated with disease processes .

Table 1: Summary of Biological Activities

Activity TypePathogen/TargetObserved EffectReference
AntibacterialStaphylococcus aureusSignificant inhibition
AntibacterialEscherichia coliModerate inhibition
AntifungalCandida albicansPotent antifungal activity
Anti-inflammatoryCOX-2 enzymeInhibition leading to reduced inflammation

Case Study: Antimicrobial Efficacy

In a comparative study, several derivatives of this compound were synthesized and tested against a panel of bacterial strains. The results indicated that compounds bearing halogen substitutions exhibited enhanced antimicrobial activity with minimal side effects. The minimum inhibitory concentration (MIC) values ranged from 12.5–50 μg/mL for the most effective derivatives .

Future Directions in Research

Ongoing research is focused on exploring the full therapeutic potential of this compound. Investigations are being conducted into its applications for treating chronic conditions such as:

  • Asthma
  • Chronic inflammation
  • Alzheimer's disease
  • Diabetes

These studies aim to elucidate the compound's mechanisms further and optimize its pharmacological profiles for clinical use .

Q & A

Basic: What are the recommended synthetic routes for 3-Chloro-5,6-dihydrobenzo[h]cinnoline, and how can reaction conditions be optimized for reproducibility?

Methodological Answer:
The synthesis of chlorinated cinnoline derivatives often involves cyclization or substitution reactions. For this compound, a validated route includes the thermal decomposition of triazene intermediates. For example, 3-Chloro-6-(3,3-diethyltriaz-1-eno)phenylacetylene (35, R=Cl) undergoes thermal rearrangement at 200°C to yield 6-chlorocinnoline (96% yield) . Key optimization factors include:

  • Temperature control : Maintain strict thermal gradients to avoid side reactions.
  • Solvent selection : Use high-boiling solvents (e.g., DMF or toluene) to stabilize intermediates.
  • Catalyst screening : Transition metals (e.g., Pd/C) may enhance regioselectivity.

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:
Employ a combination of analytical techniques:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm aromatic proton environments and chlorine substitution patterns .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., exact mass 350.1095 Da) and isotopic patterns consistent with chlorine .
  • X-ray crystallography : Resolve crystal packing and confirm fused bicyclic geometry .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Basic: What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:
Stability studies indicate:

  • Thermal stability : Decomposes above 150°C; store at 2–8°C in amber vials .
  • Light sensitivity : Susceptible to photodegradation; use inert atmospheres (N₂/Ar) for long-term storage .
  • Hydrolytic stability : Avoid aqueous solutions at pH > 8 due to potential ring-opening reactions .

Advanced: How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer:
The chlorine atom at position 3 acts as a directing group, facilitating electrophilic aromatic substitution (EAS) at positions 5 and 6. Computational studies (DFT) reveal:

  • Electron-withdrawing effects : Chlorine decreases electron density at adjacent carbons, favoring nucleophilic attacks .
  • Pd-catalyzed coupling : Suzuki-Miyaura reactions require ligand optimization (e.g., SPhos) to overcome steric hindrance from the fused bicyclic system .

Advanced: What strategies resolve contradictions in spectral data for derivatives of this compound?

Methodological Answer:
Discrepancies in NMR or MS data often arise from tautomerism or residual solvents. Mitigation approaches include:

  • Variable-temperature NMR : Identify dynamic processes (e.g., ring-flipping) .
  • Isotopic labeling : Use deuterated solvents to distinguish solvent peaks from compound signals .
  • Tandem MS/MS : Fragment ions (e.g., m/z 214.05 for Cl loss) confirm substitution patterns .

Advanced: How can researchers design experiments to probe the pharmacological mechanisms of this compound derivatives?

Methodological Answer:
For antitumor activity screening:

  • In vitro assays : Test against breast cancer cell lines (MCF-7, MDA-MB-231) using MTT assays. IC₅₀ values <10 µM suggest therapeutic potential .
  • Target identification : Use computational docking (e.g., AutoDock Vina) to predict binding to kinase domains (e.g., EGFR or HER2) .
  • Metabolic stability : Assess hepatic microsomal clearance to prioritize lead compounds .

Advanced: What computational tools are recommended for modeling the photophysical properties of this compound?

Methodological Answer:

  • TD-DFT : Predict UV-Vis absorption spectra (e.g., λ_max ~320 nm) and charge-transfer transitions .
  • Molecular dynamics (MD) : Simulate solvent effects on fluorescence quantum yield .
  • HOMO-LUMO analysis : Calculate band gaps (~3.2 eV) to assess suitability as organic semiconductors .

Advanced: How do solvent effects impact the regioselectivity of this compound in nucleophilic substitutions?

Methodological Answer:
Polar aprotic solvents (e.g., DMSO) stabilize transition states in SNAr reactions:

SolventDielectric ConstantReaction Rate (k, s⁻¹)
DMF36.70.45
THF7.50.12
Toluene2.40.03
Data from kinetic studies suggest DMF accelerates substitutions at position 6 by 15-fold compared to toluene .

Advanced: What experimental frameworks validate the environmental safety of this compound in lab workflows?

Methodological Answer:

  • Ecotoxicity assays : Use Daphnia magna or algae models to assess LC₅₀ values .
  • Waste management : Neutralize chlorinated byproducts with NaHCO₃ before disposal .
  • Regulatory compliance : Align with EPA guidelines for chlorinated aromatics (CAS 13448-22-1) .

Advanced: How can collaborative studies address gaps in the structure-activity relationship (SAR) of this compound analogs?

Methodological Answer:

  • Consortium-driven SAR : Share synthetic protocols and bioactivity data via platforms like Zenodo or ChemRxiv .
  • High-throughput screening (HTS) : Partner with facilities offering 384-well plate assays for rapid IC₅₀ determination .
  • Machine learning : Train models on public datasets (e.g., ChEMBL) to predict novel analogs with improved logP or solubility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-5,6-dihydrobenzo[h]cinnoline
Reactant of Route 2
3-Chloro-5,6-dihydrobenzo[h]cinnoline

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